molecular formula C19H22N6O4S B6542532 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060279-13-1

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542532
CAS No.: 1060279-13-1
M. Wt: 430.5 g/mol
InChI Key: NATKNCJAQIHVJQ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a useful research compound. Its molecular formula is C19H22N6O4S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.14232438 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound involves multiple steps starting from the precursor 2,3-dihydro-1,4-benzodioxine . The general synthetic route includes:

  • Formation of sulfonamide : The reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride under basic conditions.
  • Piperazine coupling : The subsequent reaction with a piperazine derivative containing a triazole moiety to introduce the desired functional groups.

Enzyme Inhibition

Research has demonstrated that derivatives of benzodioxine exhibit significant enzyme inhibitory activity. For instance:

  • Alpha-glucosidase and Acetylcholinesterase Inhibition : Compounds similar to the target molecule have shown promising results in inhibiting these enzymes, which are crucial for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Antimicrobial Activity

Several studies have indicated that benzodioxine derivatives possess antimicrobial properties:

  • Antibacterial and Antifungal Effects : Compounds within this class have been evaluated for their efficacy against various bacterial strains and fungi, showcasing potential as therapeutic agents .

Anti-inflammatory Properties

The compound's structure suggests possible anti-inflammatory activity:

  • Mechanism of Action : It may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

Case Studies

Recent case studies have highlighted the biological significance of similar compounds:

  • Study on Benzodioxine Derivatives : A study reported that derivatives exhibited significant inhibition against acetylcholinesterase and alpha-glucosidase enzymes. These findings support the potential use of such compounds in treating neurodegenerative diseases and metabolic disorders .
  • Antimicrobial Screening : Another investigation assessed the antibacterial activity against Gram-positive and Gram-negative bacteria, revealing that certain benzodioxine derivatives had notable inhibitory effects .

Research Findings

A comprehensive review of literature indicates several key findings regarding the biological activity of related compounds:

  • Diversity in Activity : The benzodioxine framework allows for modifications that can enhance biological activity across various targets.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the benzodioxine core significantly influence biological outcomes, emphasizing the importance of SAR studies in drug design .

Data Tables

Biological ActivityCompound TypeTargetReference
Enzyme InhibitionBenzodioxine DerivativeAlpha-glucosidase
Antimicrobial ActivityBenzodioxine DerivativeVarious Bacteria
Anti-inflammatory ActionBenzodioxine DerivativeCytokines

Scientific Research Applications

Research indicates that this compound exhibits promising biological properties:

  • Enzyme Inhibition : Studies have shown that derivatives of benzodioxine sulfonamides can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
  • Antimicrobial Properties : Compounds containing the benzodioxine structure have been evaluated for their antimicrobial activities against various pathogens. The presence of sulfonamide groups often enhances their efficacy .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antidiabetic Agents : Due to its ability to inhibit α-glucosidase, this compound may serve as a lead structure for developing new antidiabetic medications aimed at managing postprandial blood glucose levels.
  • Neuroprotective Agents : Given its activity against acetylcholinesterase, it may also be explored for neuroprotective therapies in conditions like Alzheimer's Disease.

Case Studies

Several studies have documented the efficacy of related compounds:

  • Study on Enzyme Inhibition : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis and evaluation of various sulfonamides derived from benzodioxine. These compounds were screened for their inhibitory effects on α-glucosidase and acetylcholinesterase, showing promising results for T2DM and AD treatments .
  • Antimicrobial Screening : Another research article investigated the antimicrobial properties of benzodioxine derivatives. The findings indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .

Properties

IUPAC Name

6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-2-17-20-21-18-5-6-19(22-25(17)18)23-7-9-24(10-8-23)30(26,27)14-3-4-15-16(13-14)29-12-11-28-15/h3-6,13H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATKNCJAQIHVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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